molecular formula C7H18N2 B1280543 (1-Aminopropan-2-yl)diethylamine CAS No. 5137-13-3

(1-Aminopropan-2-yl)diethylamine

Cat. No. B1280543
CAS RN: 5137-13-3
M. Wt: 130.23 g/mol
InChI Key: JNFLSJUGIONDMJ-UHFFFAOYSA-N
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Description

The compound (1-Aminopropan-2-yl)diethylamine is a chemical structure that can be associated with various synthetic processes and biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of primary and secondary amines with other reactants to form novel structures. For instance, the formation of diethyl 2-amino-1-cyclopentenylphosphonates is achieved through a reaction with diethyl 5-chloro-1-pentynylphosphonate, proceeding via a zwitterionic intermediate before cyclization and proton transfer . Similarly, diethylamine has been used as an organocatalyst in the synthesis of 2-amino-4H-chromenes, which are important in medicinal chemistry . These methods highlight the versatility of amines in synthetic organic chemistry and could be relevant to the synthesis of (1-Aminopropan-2-yl)diethylamine.

Molecular Structure Analysis

The molecular structure of amines is crucial in determining their reactivity and interaction with other molecules. The papers discuss various amines and their derivatives, such as the monoamine reuptake inhibitors, which consist of a 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol structure . The specific stereochemistry of these compounds, such as the (2R,3S)-isomer, can significantly influence their biological activity. This highlights the importance of stereochemistry in the molecular structure analysis of (1-Aminopropan-2-yl)diethylamine.

Chemical Reactions Analysis

Amines are known to participate in a variety of chemical reactions. The papers describe the use of amines in the synthesis of phosphonates and chromenes , as well as their role in the creation of potential psychotomimetic compounds . These reactions often involve the formation of intermediates and require specific conditions to steer the reaction towards the desired product. Understanding these reaction mechanisms is essential for the chemical reactions analysis of (1-Aminopropan-2-yl)diethylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their molecular structure. For example, the synthesis of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols involves chiral resolution to identify the isomer with potent norepinephrine reuptake inhibition . The psychotomimetic potency of the monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane was assessed using biological assays, which relate to their physical properties and bioavailability . These studies underscore the importance of physical and chemical properties in the analysis of (1-Aminopropan-2-yl)diethylamine.

Scientific Research Applications

  • Preparation of Amines

    • This compound could potentially be used in the preparation of amines . Amines are a class of organic compounds derived from ammonia. They are used in a wide variety of applications, including in the production of pharmaceuticals, dyes, and polymers . The specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the source .
  • Reductive Amination

    • There’s a potential application in reductive amination . Aldehydes and ketones can be converted into 1º, 2º and 3º amines using reductive amination . The reaction takes place in two parts. The first step is the nucleophilic addition of the carbonyl group to form an imine. The second step is the reduction of the imine to an amine using a reducing agent .

Safety And Hazards

“(1-Aminopropan-2-yl)diethylamine” is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

2-N,2-N-diethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFLSJUGIONDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505600
Record name N~2~,N~2~-Diethylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminopropan-2-yl)diethylamine

CAS RN

5137-13-3
Record name N~2~,N~2~-Diethylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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